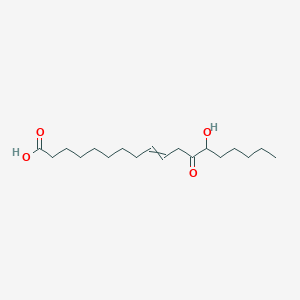

13-Hydroxy-12-oxooctadec-9-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

13-hydroxy-12-oxooctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16,19H,2-7,9-10,12-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHVCDKYCGTKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)CC=CCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718052 | |

| Record name | 13-Hydroxy-12-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-89-6 | |

| Record name | 13-Hydroxy-12-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 13 Hydroxy 12 Oxooctadec 9 Enoic Acid

The formation of 13-Hydroxy-12-oxooctadec-9-enoic acid is a multi-step biological process involving specific precursor molecules and enzymatic catalysis. This process is a part of the broader oxylipin pathway, which generates a variety of signaling and defense compounds in plants from the oxygenation of polyunsaturated fatty acids. researchgate.net

Occurrence and Distribution in Biological Systems

Identification in Plant Systems and Metabolomes

The oxylipin 13-Hydroxy-12-oxooctadec-9-enoic acid is a product of fatty acid oxidation found in various plant and environmental contexts. Its formation is often linked to enzymatic processes acting on polyunsaturated fatty acids.

Presence in Flax and Agricultural Sources

Detailed enzymatic studies have identified this compound as a metabolite in flax (Linum usitatissimum). Research has demonstrated that an enzyme present in flax is capable of converting (13S)-hydroperoxide of linoleic acid into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid. nih.gov This conversion is significant as it points to a specific biosynthetic pathway within the plant. The process is understood to proceed through an unstable allene (B1206475) oxide intermediate, which is then hydrolyzed to form the α-ketol structure of this compound. nih.govmdpi.com This pathway is part of the broader lipoxygenase (LOX) pathway, a major route for the metabolism of polyunsaturated fatty acids in plants in response to stress and developmental cues.

Detection in Environmental Samples (e.g., Farm Dust Extracts)

Beyond its direct identification in plants, this compound has been detected in complex environmental matrices, notably in dust collected from traditional farm environments. asm.org In studies analyzing the composition of farm dust, (Z)-13-hydroxy-12-oxooctadec-9-enoic acid was identified as one of several fatty acid metabolites. asm.orgmdpi.com Its presence in this context is attributed to metabolites originating from plants, bacteria, and fungi that are components of the farm ecosystem. mdpi.com The compound was found associated with carrier proteins of animal and plant origin within the dust, suggesting a mechanism for its stability and transport in the environment. mdpi.com

Table 1: Documented Occurrences of this compound

| Source | Biological System/Matrix | Specific Compound Identified | Reference(s) |

| Flax (Linum usitatissimum) | Plant Enzyme System | (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid | nih.gov |

| European Farm Dust | Environmental Sample | (Z)-13-hydroxy-12-oxooctadec-9-enoic acid | asm.orgmdpi.com |

Fungal Production and Biotransformation Pathways

While direct fungal synthesis of this compound is not extensively documented, the presence of this and related oxylipins in environments rich in microbial life, such as farm dust, suggests a potential role for fungi in its lifecycle. mdpi.com Fungi are known to possess diverse metabolic pathways for fatty acids. nih.gov

More broadly, the biotransformation of linoleic acid into various hydroxy fatty acids is well-established in other microorganisms, particularly bacteria. For instance, species of Lactobacillus, such as Lactobacillus acidophilus, contain a linoleate (B1235992) 13-hydratase enzyme that converts linoleic acid into 13S-hydroxy-9(Z)-octadecenoic acid (13-HOD). nih.govgoogle.com While this product is a hydroxy fatty acid and not the specific keto-hydroxy variant, these pathways demonstrate the microbial capacity to hydroxylate linoleic acid at the C13 position, a key step in the potential formation of this compound. The subsequent oxidation of the hydroxyl group at C12 would be required to form the final keto-acid.

Presence in Mammalian Systems and the Human Exposome Context (for related hydroxy fatty acids)

Direct evidence for the endogenous production of this compound in mammals is limited. However, related hydroxy fatty acids derived from linoleic acid, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), are well-known components of mammalian metabolic and signaling pathways. researchgate.net These compounds are collectively referred to as oxidized linoleic acid metabolites (OXLAMs).

In mammalian tissues, 13-HODE can be formed through several enzymatic and non-enzymatic pathways:

Cyclooxygenase (COX) enzymes , particularly COX-2, can metabolize linoleic acid to produce 13(S)-HODE.

Cytochrome P450 enzymes can also metabolize linoleic acid, producing a mixture of 9-HODE and 13-HODE. nih.gov

Non-enzymatic free radical oxidation , which occurs during conditions of oxidative stress, generates a mix of 9-HODE and 13-HODE stereoisomers. nih.gov

Dietary intake is another source of these compounds. Studies in rats have shown that dietary 13-HODE is absorbed from the gut and incorporated into various tissues, including the liver, adipose tissue, and heart, primarily within esterified lipid pools. acs.org This demonstrates that hydroxy fatty acids from external sources, such as the diet or environmental exposures (the "exposome"), can enter mammalian systems and become distributed systemically. acs.org

Table 2: Formation of Related Hydroxy Fatty Acids (HODEs) in Mammalian Systems

| Compound | Precursor | Formation Pathway | Mammalian System Context | Reference(s) |

| 13-HODE | Linoleic Acid | Enzymatic (COX-2, Cytochrome P450) | Endogenous production in various cells and tissues | nih.govnih.gov |

| 9-HODE | Linoleic Acid | Enzymatic (COX, Cytochrome P450) | Endogenous production in various cells and tissues | researchgate.netnih.gov |

| 13-HODE/9-HODE | Linoleic Acid | Non-enzymatic (Free radical oxidation) | Associated with inflammation and oxidative stress | nih.gov |

| 13-HODE | Linoleic Acid | Dietary Intake | Absorption from gut and incorporation into tissues (liver, heart) | acs.org |

Other Documented Natural Occurrences in Biological Matrices

The primary documented natural occurrences of this compound are in plant systems, specifically flax, and in complex environmental samples like farm dust, where its origin is likely from a combination of plant and microbial sources. nih.govasm.org The enzymatic machinery for its production from linoleic acid hydroperoxide is characterized in flax, establishing a clear plant-based origin. nih.gov Its detection in farm dust highlights its persistence in the environment and its association with biological materials from agricultural settings. asm.orgmdpi.com

Molecular Mechanisms and Biological Functions

13-Hydroxy-12-oxooctadec-9-enoic Acid as a Bioactive Lipid Mediator (Oxylipin)

This compound is a member of the oxylipin family, a large group of oxygenated fatty acids that serve as potent signaling molecules in a wide array of biological processes. ontosight.ai Oxylipins are formed from the oxidation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases (CYP450), or via non-enzymatic auto-oxidation. nih.govmdpi.com These lipid mediators are critical in regulating inflammation, immunity, pain perception, vascular tone, and coagulation. mdpi.comphysiology.org

As a bioactive lipid mediator, this compound participates in the complex signaling networks that govern cellular and physiological homeostasis. The biological impact of oxylipins is often dependent on the precursor fatty acid; for instance, those derived from omega-6 fatty acids like linoleic acid are generally associated with pro-inflammatory responses, whereas omega-3-derived oxylipins tend to have anti-inflammatory effects. mdpi.com The balance and interplay between these different oxylipins are crucial for maintaining health, and shifts in their profiles are linked to various pathological conditions. mdpi.com

Cellular Signaling Pathways Modulated by this compound and Analogs

The biological effects of this compound and its related compounds are exerted through the modulation of specific intracellular signaling cascades. These interactions can influence fundamental cellular processes, including inflammation, programmed cell death (apoptosis), and metabolic regulation.

Oxylipins are well-established modulators of inflammation and apoptosis. nih.gov The precursor to the related compound 13-KODE, 13-S-hydroxyoctadecadienoic acid (13(S)-HODE), has been shown to induce apoptosis in breast cancer cell lines, suggesting a potential role in cancer cell growth regulation. nih.govresearchgate.net Studies on colorectal cancer cells have also implicated 13(S)-HODE in promoting apoptosis and cell differentiation. nih.gov Specifically, 13(S)-HODE treatment can suppress the growth of cancer cells, an effect associated with cell cycle arrest and the induction of apoptosis. nih.gov This pro-apoptotic function may be mediated through the peroxisome proliferator-activated receptor-γ (PPARγ), as the apoptotic effect of 13(S)-HODE was diminished in the presence of a PPARγ antagonist. nih.gov

The closely related keto-derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), demonstrates significant anti-inflammatory properties. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE was found to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govmdpi.com This suppression of inflammatory responses highlights the potential for this class of molecules to control inflammatory processes. nih.gov

Table 1: Effects of this compound Analogs on Inflammation and Apoptosis

| Compound | Biological Process | Cell/System | Observed Effect | Reference |

|---|---|---|---|---|

| 13(S)-HODE | Apoptosis | Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibited cell growth, induced cell cycle arrest and apoptosis. | nih.govresearchgate.net |

| 13(S)-HODE | Apoptosis | Colorectal Cancer Cells (Caco-2) | Decreased cell growth and induced apoptosis via a PPARγ-dependent mechanism. | nih.gov |

| 13-KODE | Inflammation | Murine Macrophages (RAW 264.7) | Inhibited LPS-induced production of NO, TNF-α, and IL-1β. | nih.govmdpi.com |

The innate immune system relies on signaling pathways to respond to pathogens and cellular damage. Key cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to this response. nih.govmdpi.com The analog 13-KODE has been shown to exert its anti-inflammatory effects by directly interfering with these pathways. mdpi.com

In LPS-stimulated macrophages, 13-KODE inhibits the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription. mdpi.comresearchgate.net Furthermore, it suppresses the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. mdpi.com By inhibiting both NF-κB and MAPK signaling, 13-KODE effectively dampens the inflammatory response initiated by stimuli like LPS. nih.govmdpi.com Additionally, 13-KODE has been found to activate the Nrf2/HO-1 signaling axis, which is a protective mechanism against oxidative stress and inflammation. nih.govmdpi.com

Oxylipins play a significant role in the regulation of energy metabolism, including fatty acid utilization and glucose control. mdpi.comnih.govfrontiersin.org They are implicated in processes such as adipogenesis and energy balance. nih.govfrontiersin.org The composition of dietary fatty acids can alter the balance of oxylipins, thereby influencing metabolic outcomes. mdpi.com For example, omega-3 derived oxylipins are generally associated with anti-obesity effects, partly through their anti-inflammatory actions. mdpi.com

Hyperglycemia, a state of elevated glucose, can shift oxylipin profiles towards a more pro-inflammatory state in astrocytes, the primary cells responsible for glucose metabolism in the brain. nih.govresearchgate.netnih.gov This indicates a direct link between glucose levels and the regulation of oxylipin synthesis, which can impact neuroinflammation. nih.govnih.gov Certain oxylipins have been identified as markers for brown adipose tissue (BAT), a specialized fat tissue involved in thermogenesis and energy expenditure. nih.govfrontiersin.org For instance, 12-hydroxyeicosapentaenoic acid (12-HEPE) can facilitate glucose uptake into brown adipocytes. nih.govfrontiersin.org

Different oxylipins can have distinct or even opposing biological effects. A comparative analysis of this compound analogs and other oxylipins like 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) reveals this functional diversity.

12,13-diHOME is a lipokine that has gained attention for its role in metabolic health, particularly in response to cold exposure and exercise. nih.govresearchgate.net It is known to be released from brown adipose tissue and stimulates the uptake of fatty acids into BAT and skeletal muscle. nih.govresearchgate.netnih.gov This is achieved by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. nih.gov In contrast to its effects on fatty acid uptake, 12,13-diHOME does not appear to affect skeletal muscle glucose uptake. nih.gov While analogs of this compound are primarily studied for their roles in inflammation and apoptosis, 12,13-diHOME is recognized for its direct impact on fuel partitioning and energy expenditure. nih.govnih.gov

Table 2: Comparative Functions of 13-HODE/13-KODE and 12,13-diHOME

| Feature | 13-HODE / 13-KODE (Analogs) | 12,13-diHOME |

|---|---|---|

| Primary Biological Role | Modulation of inflammation and apoptosis. nih.govnih.gov | Regulation of fatty acid metabolism and energy expenditure. nih.govresearchgate.net |

| Key Signaling Pathways | Inhibition of NF-κB and MAPK pathways. mdpi.com Activation of PPARγ. nih.gov | Stimulation of FATP1 and CD36 translocation. nih.gov |

| Effect on Inflammation | Anti-inflammatory effects observed for 13-KODE. nih.gov | Implicated in inflammatory pain. nih.gov |

| Effect on Metabolism | Less defined, though oxylipins generally influence metabolism. mdpi.com | Increases fatty acid uptake in brown adipose tissue and muscle. nih.govnih.gov |

| Stimulus for Release | Produced in response to cellular stress and inflammation. nih.govnih.gov | Increased by cold exposure and exercise. nih.gov |

Involvement in Developmental and Stress Responses

In plants, oxylipins are crucial signaling molecules involved in responses to a variety of stresses, including wounding, pathogens, and abiotic factors like heat, cold, and drought. researchgate.netmdpi.com They are integral to the plant's defense mechanisms. ontosight.ai The oxylipin pathway begins with the oxygenation of PUFAs by LOX enzymes, leading to the production of hydroperoxides that are precursors to various defense and signaling molecules, including jasmonates. researchgate.net Specific members of the 9-LOX and 13-LOX gene families in plants like the tomato show differential expression in response to heat, cold, drought, and salt stress, indicating specific roles for different oxylipin pathways in stress adaptation. mdpi.com Certain oxo-octadecatrienoic acids are considered stress metabolites in wounded plants, highlighting their direct role in the stress response. researchgate.net

In mammals, oxylipins are also involved in stress responses, primarily through the modulation of inflammation and oxidative stress. nih.gov For example, various oxidized linoleic acid metabolites have been implicated in nociception and pain behaviors associated with inflammatory conditions. nih.gov These compounds can act as endogenous ligands for receptors like TRPV1, which is involved in pain and heat sensitivity. nih.gov

Function in Plant Flowering Induction and Related Ketol Octadecadienoic Acid (KODA) Analogs

Research has identified a closely related analog of this compound, known as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA), as a significant signaling molecule in the induction of flowering in certain plants. nih.govmdpi.com Studies on the short-day plant Pharbitis nil (Japanese morning glory) have shown a strong correlation between the endogenous levels of KODA and the initiation of flowering. nih.gov The concentration of KODA in the cotyledons of P. nil seedlings increases sharply during the critical dark period that induces flowering. nih.gov This increase is localized to the cotyledonal blades and does not occur under continuous light or when the dark period is interrupted, a condition that also inhibits flowering. nih.gov

While KODA itself can be inactive, its reaction with catecholamines, such as norepinephrine, generates products that are potent inducers of flowering. nih.gov This suggests a synergistic mechanism where stress-related signals and other metabolic pathways converge to regulate this key developmental transition. Further investigations have explored the effects of KODA and its synthetic analogs on various plant species, revealing its unique activities in promoting flower formation, distinct from other oxylipins like jasmonic acid. nih.gov For instance, the application of KODA has been shown to promote flower induction in Citrus unshiu Marc. by stimulating the sprouting of axillary buds. nih.gov

To better understand the structure-activity relationship, various KODA analogs have been synthesized and studied. The stereoselective synthesis of analogs like (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic acid has been undertaken to explore and enhance the flower-inducing properties of these molecules. nih.gov

Table 1: Research Findings on KODA and Flowering Induction

| Plant Species | Key Findings | Reference |

| Pharbitis nil | Endogenous KODA levels in cotyledons are closely related to flower induction under short-day conditions. KODA concentration sharply increases during the flower-inductive dark period. | nih.gov |

| Lemna paucicostata | KODA is a stress-induced signal compound that reacts with catecholamines to produce potent flowering inducers. | nih.gov |

| Citrus unshiu Marc. | KODA application promoted flower induction by increasing the number of sprouting axillary buds. | nih.gov |

Characterization as a Stress-Induced Compound in Plants

Ketol fatty acids, including this compound and its analogs, are recognized as oxylipins that are synthesized in response to various environmental stresses. mdpi.com Oxylipins are a broad class of oxygenated fatty acids that play crucial roles in plant defense and signaling. mdpi.com The biosynthesis of these ketols often involves the action of lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS), enzymes that are also involved in the production of the well-known plant hormone jasmonic acid. mdpi.com

In the duckweed Lemna paucicostata, KODA has been identified as a signal compound that accumulates following exposure to stressors such as drought, heat, or osmotic stress. nih.gov This stress-induced accumulation suggests a role for these compounds in mediating the plant's response to adverse environmental conditions. The signaling pathways of these stress-induced oxylipins can be complex, often intersecting with other hormonal signaling pathways to orchestrate a coordinated defense and adaptation response. nih.govfrontiersin.org For instance, 12-oxo-phytodienoic acid (OPDA), another related oxylipin, is known to regulate a unique subset of genes involved in defense responses to both biotic and abiotic stresses. nih.govfrontiersin.org

Table 2: this compound and Analogs as Stress-Induced Compounds

| Compound Family | Stress Triggers | Implied Function | Reference |

| Ketol Octadecadienoic Acids (KODA) | Drought, heat, osmotic stress | Stress signaling, induction of defense mechanisms | nih.gov |

| Oxylipins (general) | Pathogen attack, wounding, UV damage | Activation of defense and adaptive responses | mdpi.comnih.gov |

Potential Roles in Mammalian Reproductive Biology (e.g., Sperm Development)

While direct research on this compound in mammalian reproduction is limited, studies on related hydroxy fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE), suggest potential involvement in reproductive processes. Fatty acids and their derivatives are known to be crucial for sperm development, maturation, and function. nih.gov

Derivatives of linoleic acid, including HODEs, are implicated in various physiological and pathological processes, including inflammation, which can impact reproduction. nih.gov For example, abnormal levels of certain HODEs have been associated with conditions like polycystic ovary syndrome (PCOS). nih.gov In males, metabolites from the lipoxygenase pathway are linked to steroidogenesis. nih.gov Although the specific roles of this compound are yet to be elucidated, the established importance of similar molecules in reproductive health warrants further investigation into its potential functions in areas such as gamete quality and fertility. nih.govmdpi.com For instance, retinoic acid, a metabolite of vitamin A, is known to be essential for spermatogenesis, highlighting the critical role of specific organic acids in male reproductive processes. mdpi.com

Ligand-Receptor Interactions and Molecular Recognition

The biological activities of fatty acids and their derivatives are often mediated through specific interactions with receptors. Several G protein-coupled receptors (GPCRs) have been identified as receptors for free fatty acids, playing roles in metabolism and inflammation. sdu.dkacs.org For example, hydroxy-carboxylic acid receptors (HCARs) are activated by molecules like 3-hydroxyoctanoic acid and are involved in regulating metabolic and immune functions. nih.govnih.gov

While a specific receptor for this compound has not been definitively identified, the study of related compounds provides insights into potential mechanisms of action. The binding of these lipid ligands to their receptors can initiate a cascade of intracellular signaling events. nih.gov Understanding the structural basis for ligand recognition is crucial for elucidating how these molecules exert their effects. For instance, cryo-electron microscopy studies of HCAR2 have revealed a deep binding pocket for its ligands, with specific residues responsible for recognition. nih.gov The interaction between a ligand and its receptor is a highly specific process that can be visualized and studied using computational and biochemical techniques. researchgate.net Further research is needed to identify the specific receptor(s) for this compound and to characterize the molecular details of their interaction.

Structural Analysis and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to characterizing the molecular framework of 13-Hydroxy-12-oxooctadec-9-enoic acid, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbons within the molecule.

In ¹H NMR, the chemical shifts and coupling constants (J-values) of the olefinic protons at C-9 and C-10 are diagnostic for the geometry of the double bond. For the (9Z)-isomer, the coupling constant is typically around 11.0 Hz. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign proton and carbon signals throughout the aliphatic chain. researchgate.net

The stereochemistry at the chiral center (C-13) can be investigated using techniques like the modified Mosher's method, which involves creating diastereomeric esters that exhibit distinct NMR signals, allowing for the determination of the absolute configuration (R or S). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 13-Hydroxy-9,11,15-octadecatrienoic acid (a related compound)

| Atom No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 1 | 178.39 | - |

| 9 | 134.87 | 5.40 |

| 10 | 125.88 | 5.94 |

| 11 | 127.78 | 6.45 |

| 12 | 132.93 | 5.64 |

| 13 | 72.14 | 4.13 |

| 18 | 14.21 | 0.90 |

Note: Data is for a structurally related compound and serves as an example of typical chemical shifts. Actual values for this compound may vary. Data sourced from reference researchgate.net.

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of approximately 312.23 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the calculation of a precise elemental formula (C₁₈H₃₂O₄), which is crucial for distinguishing it from other isobaric compounds. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which reveal key structural features. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is observed at an m/z of 311.22. uni.lu Characteristic fragment ions arise from specific cleavages. For instance, a neutral loss of water (H₂O) from the parent ion results in a fragment at m/z 293.21. nih.gov Cleavage adjacent to the carbonyl and hydroxyl groups provides diagnostic ions that help locate these functionalities along the fatty acid chain. Common fragments for the related 13-oxoODE include ions at m/z 113.0966 and 167.1077. nih.gov

Table 2: Predicted and Observed Mass Spectrometry Fragments for this compound and Related Compounds

| Adduct/Fragment | Predicted m/z | Description | Source |

|---|---|---|---|

| [M-H]⁻ | 311.22279 | Deprotonated molecule | uni.lu |

| [M+H]⁺ | 313.23735 | Protonated molecule | uni.lu |

| [M+Na]⁺ | 335.21929 | Sodium adduct | uni.lu |

| [M-H-H₂O]⁻ | 293.21218 | Loss of water from parent ion | nih.gov |

| Fragment | 167.1077 | Characteristic fragment for 13-oxoODE | nih.gov |

Note: m/z values are based on predicted data and experimental data from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophore within the this compound molecule. The key structural feature responsible for UV absorption is the α,β-unsaturated keto group, where the carbon-carbon double bond at C-9 is in conjugation with the carbonyl group at C-12. libretexts.org

This conjugated system gives rise to a characteristic absorption maximum (λmax) due to a π → π* electronic transition. researchgate.net For α,β-unsaturated ketones, this absorption typically occurs in the range of 215-250 nm. youtube.com The exact position and intensity of the λmax can be influenced by the solvent and the specific geometry of the double bond. The presence of this chromophore is a key feature used for detection in other analytical methods, such as HPLC.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation of this compound from complex biological samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and purification of oxylipins like this compound. mdpi.com Reversed-phase (RP) HPLC, typically using a C18 stationary phase, is the most common mode of separation. mdpi.comresearchgate.net

Separation is achieved based on the hydrophobicity of the molecule. A typical mobile phase consists of a gradient mixture of solvents like acetonitrile, water, and an acid modifier such as acetic or formic acid, which ensures the carboxylic acid group remains protonated for better retention and peak shape. nih.govwaters.com Detection is often performed using a UV detector set to the λmax of the conjugated chromophore or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.govnih.gov The purity of an isolated sample is assessed by the presence of a single, symmetrical peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for analyzing fatty acids, but it requires chemical derivatization to increase the volatility and thermal stability of this compound. marinelipids.ca

The polar carboxylic acid and hydroxyl functional groups must be converted into less polar, more volatile derivatives. A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted to a methyl ester (FAME), often using reagents like diazomethane (B1218177) or BF₃/methanol. marinelipids.ca

Silylation: The hydroxyl group at C-13 is converted to a trimethylsilyl (B98337) (TMS) ether using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.calipidmaps.org

The resulting TMS-ether methyl ester derivative is sufficiently volatile for GC analysis. The compound is separated on a capillary column and subsequently identified by its mass spectrum, which provides a characteristic fragmentation pattern that confirms the structure. researchgate.net This technique is particularly useful for quantitative analysis, often employing isotopically labeled internal standards. nih.gov

Thin-Layer Chromatography (TLC) in Initial Separations

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the initial separation and qualitative analysis of lipids from biological extracts. nih.gov While not providing the high resolution of other chromatographic methods, TLC is advantageous for its simplicity, speed, and low cost, making it an ideal tool for preliminary screening and purification. In the context of analyzing this compound, TLC is employed to separate fractions containing hydroxy fatty acids from other lipid classes like phospholipids, triacylglycerols, and sterols. nih.gov

The separation principle of TLC is based on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel on a plate) and a mobile phase (a solvent mixture). nih.gov The polarity of the compound of interest relative to the solvent system dictates its migration distance on the plate, which is measured as the retention factor (Rf). For separating hydroxy fatty acids, a mobile phase typically consisting of a mixture of nonpolar and polar organic solvents is used. nih.gov After development, the separated compounds can be visualized using various methods, such as exposure to iodine vapor or spraying with a reagent that reacts with the functional groups of the lipids, allowing for the presumptive identification of the lipid class. The bands corresponding to the hydroxy fatty acid fraction can then be scraped from the plate and the compounds eluted for further, more detailed analysis by other methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the definitive identification and quantification of this compound within complex biological samples. jsbms.jpnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In the first stage, the sample extract is subjected to liquid chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. lipidmaps.orgmdpi.com This allows for the separation of this compound from other structurally similar lipids and isomers. mdpi.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates ions of the molecule with minimal fragmentation. lipidmaps.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). nih.gov For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) is employed. nih.gov In this process, a specific precursor ion corresponding to this compound is selected and then fragmented. The resulting product ions are characteristic of the molecule's structure and are used for its unambiguous identification and quantification. lipidmaps.orgnih.gov This technique, often referred to as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for the detection of the compound at very low concentrations. sfrbm.org

Advanced Methods for Stereochemical Determination

The biological activity of this compound is critically dependent on its three-dimensional structure, specifically the configuration of its chiral center and the geometry of its double bond. Advanced analytical techniques are required to determine this stereochemistry.

Chiral Chromatography for Enantiomeric Separation

The presence of a chiral center at the C-13 position of this compound means that it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Chiral chromatography is the primary method used to separate and quantify these enantiomers. aocs.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. researchgate.netnih.gov

For the analysis of hydroxy fatty acids, columns with CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica support, are frequently employed. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which result in different elution times for the R and S enantiomers. chiraltech.com By coupling chiral chromatography with a sensitive detector, such as a mass spectrometer, it is possible to determine the enantiomeric composition of this compound in a sample. researchgate.netnih.gov

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Separation Principle | Typical Application |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. chiraltech.com | Separation of R and S enantiomers of various hydroxy and hydroperoxy fatty acids. nih.govnih.gov |

| Pirkle-type | Covalently bonded chiral selectors to silica | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Separation of enantiomers of a wide range of chiral compounds, including some fatty acid derivatives. nih.gov |

| Anion-exchanger | Quinine or Quinidine derivatives | Ionic exchange between the chiral selector and anionic analytes, supplemented by other intermolecular interactions. chiraltech.com | Specific for the enantioseparation of acidic compounds. chiraltech.com |

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful non-destructive spectroscopic technique used to investigate the chirality of molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. reddit.com An achiral molecule will not exhibit a CD signal, while a chiral molecule will produce a characteristic CD spectrum.

For a molecule like this compound, the CD spectrum is sensitive to the absolute configuration of the chiral center at C-13. researchgate.net Each enantiomer (R and S) will produce a CD spectrum that is a mirror image of the other. By comparing the experimentally obtained CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of the predominant enantiomer in a sample can be assigned. nih.gov The technique is particularly useful for confirming the stereochemical outcome of enzymatic reactions or for characterizing purified enantiomers that have been separated by chiral chromatography. researchgate.net

NMR-based Techniques (e.g., NOE experiments) for Double Bond Geometry

The key NMR parameters for determining double bond geometry are the coupling constants (J-values) between the vinyl protons. magritek.com In general, the coupling constant for trans protons is significantly larger (typically 11-18 Hz) than for cis protons (typically 6-15 Hz). aocs.org By analyzing the multiplicity and coupling constants of the signals for the protons at C-9 and C-10 in the 1H NMR spectrum, the Z (cis) or E (trans) configuration can be unequivocally assigned. aocs.org

While the Nuclear Overhauser Effect (NOE) can also be used to determine double bond geometry by measuring the spatial proximity of protons, the analysis of coupling constants is often sufficient and more direct for simple alkenes like this fatty acid derivative. magritek.com More advanced 2D NMR techniques, such as COSY and HMBC, can be used to assign all the proton and carbon signals in the molecule, providing a complete picture of its connectivity. magritek.commagritek.com

| NMR Technique | Parameter | Typical Value for cis (Z) Isomer | Typical Value for trans (E) Isomer | Application |

|---|---|---|---|---|

| 1H NMR | Coupling Constant (3JHH) | 6-15 Hz aocs.org | 11-18 Hz aocs.org | Directly determines the geometry of the double bond. aocs.org |

| NOESY | Nuclear Overhauser Effect | Strong correlation between vinyl protons. | Weak or no correlation between vinyl protons. | Confirms spatial proximity of protons across the double bond. magritek.com |

| 13C NMR | Chemical Shift | Allylic carbons are shielded (appear at a lower ppm value). | Allylic carbons are deshielded (appear at a higher ppm value). | Provides supporting evidence for the double bond configuration. nih.gov |

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful experimental approach used to trace the metabolic fate of molecules and to elucidate the mechanisms of biochemical reactions. nih.gov In the context of this compound, stable isotopes, such as deuterium (B1214612) (2H) or carbon-13 (13C), can be incorporated into precursor molecules like linoleic acid. nih.govrsc.org

By administering the labeled precursor to a biological system (e.g., cell culture or whole organism), researchers can track the incorporation of the isotopes into the final product, this compound. nih.gov The position of the labels in the product molecule, determined by mass spectrometry or NMR spectroscopy, provides crucial information about the enzymatic or non-enzymatic pathways involved in its formation. nih.gov For example, these studies can reveal the origin of the oxygen atom in the hydroxyl group (from molecular oxygen or water) and can help to identify the specific hydrogen atoms that are removed during the desaturation and oxidation steps. rsc.org Such experiments have been instrumental in understanding the biosynthesis of various oxylipins and in distinguishing between different enzymatic pathways, such as those involving lipoxygenases or cyclooxygenases. chemrxiv.org

Integrative Proteomic and Metabolomic Approaches in Oxylipin Research

The study of oxylipins, including this compound, is increasingly benefiting from the integration of proteomics and metabolomics. These multi-omics strategies provide a more holistic understanding of the roles these lipid mediators play in complex biological systems. By simultaneously analyzing changes in both proteins and metabolites, researchers can connect the presence of a specific oxylipin to alterations in metabolic pathways and protein expression, offering deeper insights into its mechanisms of action. creative-proteomics.com

Integrative analysis typically involves the use of advanced analytical platforms, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a cornerstone technique for both proteomics and metabolomics. creative-proteomics.comnih.gov This powerful technology allows for the sensitive and specific quantification of a wide array of molecules, from individual oxylipin species to complex protein profiles within a biological sample. creative-proteomics.commetwarebio.com

In the context of oxylipin research, metabolomics, or more specifically lipidomics, aims to comprehensively profile the full spectrum of lipid metabolites. This can reveal not only the levels of this compound but also its precursors, downstream metabolites, and other related signaling lipids. jsbms.jp By examining the broader lipidome, scientists can understand the metabolic flux and the pathways that are activated or suppressed in response to various stimuli. mdpi.com

Proteomics, on the other hand, identifies and quantifies the proteins present in a biological system. This can uncover the enzymes involved in the biosynthesis and degradation of this compound, as well as protein targets that are modified or have their activity altered by this reactive oxylipin. mdpi.commdpi.com Oxylipins containing reactive carbonyl groups can interact with nucleophilic residues on proteins, leading to changes in protein function. mdpi.com

The true power of this integrative approach lies in the ability to correlate changes across these different molecular layers. For instance, an increase in the abundance of this compound (a metabolomic finding) can be linked to the upregulation of a specific biosynthetic enzyme (a proteomic finding) and a concurrent change in the activity of a downstream signaling pathway. creative-proteomics.com

A key application of these integrated -omics approaches is in the study of inflammatory processes and various diseases. metwarebio.comresearchgate.net Oxylipins are well-established mediators of inflammation, and by using proteomics and metabolomics, researchers can dissect the complex interplay between different oxylipin species and the inflammatory proteome. nih.gov

While specific integrative proteomic and metabolomic studies focusing solely on this compound are not extensively documented, research on related oxylipins provides a framework for how such investigations would proceed. For example, studies on the closely related 13-hydroxy-9,11-octadecadienoic acid (13-HODE) have used metabolomics to identify correlations with other metabolites in response to physiological challenges. researchgate.net

The table below illustrates the types of data that can be generated from an integrative proteomic and metabolomic study in the context of oxylipin research.

| Analytical Approach | Key Data Generated | Potential Insights for this compound |

| Metabolomics (Lipidomics) | Quantitative profiles of oxylipins and other metabolites. | Identification of metabolic pathways influenced by this compound. |

| Proteomics | Identification and quantification of proteins. | Discovery of enzymes involved in its metabolism and protein targets. |

| Integrative Analysis | Correlation networks between metabolites and proteins. | Elucidation of the functional consequences of its presence in a biological system. |

By combining these datasets, researchers can build comprehensive models of the biological roles of this compound, moving from simple detection to a deeper understanding of its function in health and disease.

Chemical Synthesis and Derivatization in Research

Chemoenzymatic Synthesis Strategies for 13-Hydroxy-12-oxooctadec-9-enoic Acid and Related Compounds

Chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of traditional organic chemistry, are powerful strategies for producing oxidized fatty acids. A key method for synthesizing 13-hydroxy-9(Z)-octadecenoic acid (13-HOD) involves the use of linoleate (B1235992) 13-hydratase (13-LAH), an enzyme that catalyzes the conversion of linoleic acid directly to the target compound. google.com This biological method can be employed using transformed microorganisms engineered to express the 13-LAH enzyme, offering an efficient route to 13-HOD, which serves as a precursor for various applications. google.com

For related hydroxy fatty acids like 13(S)-hydroxyoctadecadienoic acid (13-S-HODE), chemoenzymatic methods have also been developed. One such approach involves the kinetic resolution of a racemic 3-acyloxyoct-l-yne using a lipase (B570770) from Mucor miehei or bakers' yeast to produce an optically active alcohol. researchgate.net This chiral building block is then utilized in subsequent chemical steps, such as a palladium-catalyzed coupling reaction, to construct the full carbon chain of the target molecule. researchgate.net This combination of an enzymatic resolution step with metal-catalyzed cross-coupling highlights the efficiency and elegance of chemoenzymatic strategies.

Stereoselective Synthetic Approaches for Biologically Active Analogs

The biological activity of oxidized fatty acids is often highly dependent on their stereochemistry. Consequently, developing stereoselective synthetic routes is paramount for producing specific isomers for biological evaluation. Diastereoselective epoxidations of related chiral fatty acids, such as methyl ricinoleate, have been explored using various reagents. researchgate.net For example, while mCPBA yields an equal mixture of diastereoisomeric epoxides, using tert-butyl hydroperoxide with catalysts like vanadyl acetylacetonate (B107027) or titanium (IV) isopropoxide can selectively produce one diastereomer over the other. researchgate.net The addition of chiral ligands, such as D-(−)-diisopropyl tartrate, can further enhance this diastereoselectivity. researchgate.net

Lipase-mediated resolutions are another cornerstone of stereoselective synthesis in this field. mdpi.com Lipases can preferentially catalyze the transformation (e.g., hydrolysis or esterification) of one enantiomer in a racemic mixture, leaving the other enantiomer untouched. mdpi.com This kinetic resolution is invaluable for generating chiral building blocks that are subsequently used in the total synthesis of complex natural products and their analogs. mdpi.com The stereoselectivity of these enzymatic reactions is influenced by factors including the specific enzyme, solvent, temperature, and the structure of the substrate itself. mdpi.com

Preparation of Isotopic-Labeled Compounds for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and elucidating reaction mechanisms. moravek.com In these compounds, one or more atoms are replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). moravek.comscbt.com This isotopic signature allows researchers to track the molecule through complex biological systems using techniques like mass spectrometry without altering its fundamental chemical properties. moravek.com

For instance, (9S,13R)-12-OPDA-d5 is a deuterium-labeled version of 12-oxo-phytodienoic acid, a related cyclopentenone fatty acid. invivochem.com The presence of the five deuterium atoms provides a distinct mass shift, enabling its differentiation from endogenous, unlabeled molecules during analysis. scbt.cominvivochem.com Such labeled standards are critical for quantitative metabolic studies and for investigating biochemical pathways with precision. moravek.com The synthesis of these labeled compounds often involves incorporating the isotope at a specific position through tailored chemical reactions or by growing organisms in an isotopically enriched environment, such as a ¹³CO₂ atmosphere. researchgate.net

Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of structural analogs of a biologically active compound and evaluating how molecular modifications affect its activity. This process is fundamental to medicinal chemistry and helps to identify the key structural features (the pharmacophore) responsible for the molecule's effects.

For (E)-9-oxooctadec-10-en-12-ynoic acid, a related compound, an extensive SAR study was conducted by generating a series of amide derivatives from its carboxylic acid functional group. nih.gov By coupling the parent acid with various amines, researchers created a library of analogs and tested their ability to promote glucose uptake, identifying several derivatives with enhanced potency. nih.gov

| Compound | Modification from Parent Acid | EC₅₀ (µM) |

| 5 | Amide derivative | 15.47 |

| 6 | Amide derivative | 8.89 |

| 27 | Amide derivative | 7.00 |

| 28 | Amide derivative | 13.99 |

| 31 | Amide derivative | 8.70 |

| 32 | Amide derivative | 12.27 |

| 33 | Amide derivative | 16.14 |

Table 1. Example of SAR data for amide analogs of (E)-9-oxooctadec-10-en-12-ynoic acid, showing the half-maximal effective concentration (EC₅₀) for promoting glucose uptake. Data sourced from Kshirsagar, R. R., et al. (2021). nih.gov

The synthesis of diverse analogs, including various ketol and epoxy-hydroxy derivatives, is central to exploring the chemical space around this compound. Ketones can be synthesized from carboxylic acid derivatives, such as acid chlorides or (2-pyridyl)thioesters, by coupling them with alkyl halides using nickel catalysis. nih.gov This method is tolerant of a wide variety of functional groups, allowing for the creation of complex and functionalized ketone structures. nih.gov

Epoxy-hydroxy derivatives of linoleic acid are also of significant interest. nih.gov A general strategy for their synthesis involves the reduction of a ketone to a secondary alcohol using reagents like sodium borohydride. nih.gov The epoxide ring can be introduced at different positions along the fatty acid chain to generate a variety of isomers. researchgate.netnih.gov These synthetic analogs are crucial for investigating the specific roles of different oxidized linoleic acid metabolites in biological processes. nih.gov

| Derivative Type | General Synthetic Precursor | Key Transformation |

| Ketol | Carboxylic Acid Chloride/Thioester | Nickel-catalyzed coupling with Alkyl Halide nih.gov |

| Epoxy-hydroxy | Enone | Epoxidation followed by Ketone Reduction nih.gov |

| Trihydroxy | Epoxy-hydroxy | Epoxide hydrolysis nih.gov |

Table 2. Synthetic strategies for generating key derivatives of octadecenoic acids.

To investigate the molecular targets and mechanisms of action of compounds like this compound, researchers develop chemical probes. This involves the synthesis of analogs that incorporate specific functional moieties, such as reporter tags or reactive groups, which can be used for receptor identification and characterization. nih.gov For example, small molecule pharmacophore probes have been designed to be soluble in aqueous buffers, making them suitable for use in biological assays. nih.gov These probes can help identify binding partners and further elucidate the signaling pathways in which these lipid mediators participate. nih.gov

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A primary unresolved issue is the complete enzymatic pathway responsible for the synthesis of 13-Hydroxy-12-oxooctadec-9-enoic acid. While it is understood to be derived from linoleic acid, the specific enzymes and intermediate steps are not fully characterized. Research has shown that flaxseed enzymes can convert 13-hydroperoxylinoleic acid into 13-hydroxy-12-oxooctadec-9(Z)-enoic acid. rsc.org Isotopic labeling studies using deuterated linoleic acid demonstrated that this conversion likely proceeds through an allene (B1206475) epoxide intermediate. rsc.org

However, this represents only a fragment of the entire picture. Future research must focus on:

Identifying the full suite of enzymes: Beyond the initial lipoxygenase (LOX) action that forms the hydroperoxide precursor, the specific enzymes responsible for the subsequent conversion to the keto-hydroxy form in various biological systems (e.g., mammalian, plant, microbial) need to be identified and characterized.

Mapping regulatory networks: The cellular signals and conditions that upregulate or downregulate the biosynthesis of this compound are unknown. Investigations are needed to understand how physiological or pathological stimuli, such as oxidative stress, inflammation, or specific signaling events, control the expression and activity of the biosynthetic enzymes.

Substrate availability and competition: How the flux of linoleic acid through this pathway is managed relative to other metabolic fates, such as conversion into other oxidized lipids like 13-hydroxyoctadecadienoic acid (13-HODE), is a critical unresolved question.

Identification and Characterization of Novel Biological Receptors and Downstream Signaling Cascades

The biological effects of lipid mediators are typically initiated by their binding to specific receptors. For this compound, no specific, high-affinity receptor has been definitively identified. Research on structurally related compounds provides clues but also highlights the need for specific investigation.

For instance, the related monohydroxy fatty acids 9-HODE and 13-HODE are known to be agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.gov Additionally, 9-HODE is a potent ligand for GPR132, a G protein-coupled receptor highly expressed in macrophages, whereas 13-HODE is only a weak ligand. nih.gov Both 9- and 13-HODE, along with their keto-derivatives (KODEs), have been implicated in nociception through interactions with the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). nih.govnih.gov

Future research priorities in this area include:

Receptor screening: Unbiased screening assays should be employed to identify specific cell surface or nuclear receptors that bind to this compound with high affinity and specificity.

Elucidating signaling cascades: Once a receptor is identified, the downstream signaling pathways it activates must be mapped. Based on related lipids, potential pathways could involve G-protein activation, changes in inositol (B14025) phospholipid hydrolysis, and regulation of protein kinase C (PKC) isoforms. nih.gov

Functional validation: The physiological consequences of receptor activation by this compound need to be determined in relevant cell types and in vivo models to understand its true biological function.

Advanced Regiochemical and Stereochemical Analyses of Enzymatic Products

The biological activity of lipid mediators is critically dependent on their precise three-dimensional structure, including the position (regiochemistry) and orientation (stereochemistry) of their functional groups. The enzymatic production of these molecules is often highly specific, yielding a single stereoisomer, whereas non-enzymatic, oxidative processes can produce a mixture of isomers. nih.gov

For example, the conversion of linoleic acid by fatty acid cyclooxygenase produces both 9- and 13-hydroxy isomers, with the hydroxyl group predominantly in the L-configuration (pro-S). nih.gov Methods for the detailed regio- and stereochemical analysis of more complex derivatives, such as trihydroxyoctadecenoic acids, have been developed, underscoring the importance and feasibility of such precise analyses. nih.gov

Key unresolved questions that require advanced analytical techniques are:

Stereospecificity of biosynthesis: What is the exact stereochemistry of this compound produced by specific enzymes in biological systems? Is it a single enantiomer or a mixture?

Isomer-specific activity: Do different stereoisomers of this compound have different biological receptors, signaling effects, or potencies? Characterizing the activity of synthetically prepared, pure isomers is a crucial step.

Distinguishing enzymatic vs. non-enzymatic formation: Developing analytical methods to quantify the specific stereoisomers of this compound in biological samples will be essential to differentiate between regulated enzymatic production and non-specific formation due to general oxidative stress.

Application of Cutting-Edge "-omics" Technologies (e.g., Lipidomics, Spatial Metabolomics) for Systems-Level Understanding

To fully grasp the biological significance of this compound, a systems-level approach is necessary. Advances in "-omics" technologies, particularly lipidomics and metabolomics, provide powerful tools to move beyond the study of single molecules and pathways.

Targeted lipidomic approaches have already been used to quantify oxidized linoleic acid metabolites (OXLAMs), including 13-HODE and 13-oxoODE, in various tissues and link their levels to physiological states like pain and exercise. nih.govresearchgate.netnih.gov These studies demonstrate the feasibility of measuring these compounds in complex biological samples and correlating them with functional outcomes.

The next frontier of research will involve the application of more advanced technologies:

Comprehensive Lipidomics: Untargeted lipidomics can provide a global snapshot of how the lipidome changes in response to the presence or activity of this compound, potentially revealing previously unknown metabolic interactions.

Spatial Metabolomics: Technologies like mass spectrometry imaging can reveal the precise spatial distribution of this compound within tissues. This would make it possible to determine if it is localized to specific cell types or subcellular compartments, providing critical clues about its site of action and function.

Multi-omics Integration: The most powerful approach will be to integrate lipidomics data with other -omics data (e.g., transcriptomics, proteomics). This will allow researchers to build comprehensive models of the regulatory networks controlled by this compound, from receptor binding to changes in gene expression and protein activity, providing a true systems-level understanding of its role in health and disease.

Q & A

What are the established enzymatic pathways for synthesizing 13-Hydroxy-12-oxooctadec-9-enoic acid in plant systems?

Basic Research Focus

The compound is enzymatically derived from linoleic acid via hydroperoxidation and subsequent rearrangement. Key enzymes include lipoxygenases (LOXs) and hydroperoxide lyases. For example, in plants, linoleic acid is oxidized to 13-hydroperoxylinoleic acid (13-HPODE), which undergoes cleavage or isomerization to form intermediates like colneleic acid and α-hydroxy ketones. Isotopic labeling with deuterium ([9,10,12,13-²H₄]linoleic acid) has been used to track the fate of olefinic hydrogens during enzymatic reactions, confirming mechanistic steps such as hydrogen abstraction and oxygen insertion .

Methodological Note : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor intermediates and isotopic incorporation.

How can researchers resolve contradictions in reported biological activities of this compound across different cell models?

Advanced Research Focus

Discrepancies in biological effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes) may arise from cell-specific receptor expression, redox environments, or metabolite stability. For example, its role in oxidative stress depends on concentration and interaction with peroxisome proliferator-activated receptors (PPARs). To address contradictions:

- Perform dose-response assays across multiple cell lines (e.g., macrophages, epithelial cells).

- Quantify intracellular redox states using probes like DCFH-DA for reactive oxygen species (ROS).

- Use isotopic tracing (e.g., ¹³C-labeled analogs) to track metabolic fates and identify secondary metabolites .

Data Analysis Tip : Apply multivariate statistical analysis to correlate activity with experimental variables (e.g., cell type, treatment duration).

What experimental strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Focus

SAR studies require systematic structural modifications followed by functional assays. Key approaches include:

- Site-specific derivatization : Modify the hydroxyl, keto, or double-bond groups. For example, amidation of the carboxylic acid group improves metabolic stability while retaining bioactivity .

- Molecular docking : Simulate binding interactions with targets like PI3K or PPARγ. Use software such as AutoDock Vina to predict binding affinities and validate with mutagenesis studies .

- In vitro assays : Measure glucose uptake (e.g., in L6 myotubes) or anti-inflammatory activity (e.g., NF-κB inhibition in macrophages) for derivatives.

Key Finding : Derivatives with EC₅₀ values <10 μM (e.g., compounds 6 and 28 in ) highlight the importance of the α,β-unsaturated keto group for PI3K activation .

What analytical methods are most effective for quantifying this compound in biological matrices?

Basic Research Focus

LC-MS/MS with electrospray ionization (ESI) in negative ion mode is optimal due to the compound’s polarity and acidic groups. Key parameters:

- Chromatography : Use a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

- Quantification : Employ deuterated internal standards (e.g., d₄-13-HODE) to correct for matrix effects .

- Validation : Assess linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.

Alternative Method : Nuclear magnetic resonance (NMR) with ¹H and ¹³C spectroscopy can confirm structural integrity but lacks sensitivity for trace detection .

How does this compound modulate lipid peroxidation pathways in oxidative stress models?

Advanced Research Focus

The compound acts as both a product and regulator of lipid peroxidation:

- Pro-oxidant role : Its formation via LOX-catalyzed oxidation of linoleic acid generates ROS, exacerbating oxidative damage.

- Antioxidant role : At low concentrations, it activates Nrf2-mediated antioxidant response elements (ARE).

Experimental Design : - Induce oxidative stress in cell models using H₂O₂ or tert-butyl hydroperoxide.

- Measure lipid peroxidation markers (e.g., malondialdehyde via TBARS assay) and antioxidant enzyme activity (e.g., glutathione peroxidase) .

Contradiction Note : Context-dependent effects necessitate careful control of experimental conditions (e.g., oxygen tension, iron availability) .

What isotopic labeling techniques are suitable for tracing the metabolic fate of this compound in vivo?

Advanced Research Focus

Stable isotopes (e.g., ¹³C, ²H) enable tracking without radiological hazards. Strategies include:

- Deuterium labeling : Synthesize [9,10,12,13-²H₄]linoleic acid precursors to trace hydrogen transfer during enzymatic conversion .

- ¹³C-labeled analogs : Use ¹³C-NMR to monitor incorporation into downstream metabolites like prostaglandins or epoxy fatty acids.

Application : In animal models, administer labeled compounds via intraperitoneal injection and analyze tissue distribution via LC-MS .

How can researchers validate the specificity of this compound interactions with proposed molecular targets?

Advanced Research Focus

Combine biochemical and genetic approaches:

- Knockout/knockdown models : Use siRNA or CRISPR-Cas9 to silence candidate targets (e.g., PI3K, PPARγ) and assess loss of activity .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics between the compound and purified receptors.

- Competitive assays : Test against known inhibitors (e.g., LY294002 for PI3K) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.